REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:13][O-:14].[Na+].CN(C)[CH:18]=[O:19]>>[CH3:18][O:19][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:13][O:14][C:2]1[CH:11]=[C:10]([O:19][CH3:18])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=C1)Cl
|
Name
|
sodium methoxide
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica (10% ether in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC2=CC=CC=C2C(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC2=CC=CC=C2C(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:13][O-:14].[Na+].CN(C)[CH:18]=[O:19]>>[CH3:18][O:19][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:13][O:14][C:2]1[CH:11]=[C:10]([O:19][CH3:18])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=C1)Cl
|
Name
|
sodium methoxide
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica (10% ether in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC2=CC=CC=C2C(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC2=CC=CC=C2C(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |